4-Amino-3-methoxybenzaldehyde

Catalog No.
S1923086
CAS No.
90151-40-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-methoxybenzaldehyde

CAS Number

90151-40-9

Product Name

4-Amino-3-methoxybenzaldehyde

IUPAC Name

4-amino-3-methoxybenzaldehyde

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3

InChI Key

GNSWIAYWYINAGV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N
  • Organic Synthesis: The presence of the amino and methoxy groups on the aromatic ring suggests potential uses as a building block in organic synthesis. These functional groups can participate in various reactions for the creation of more complex molecules [].
  • Medicinal Chemistry: Aromatic aldehydes with amine functionalities can exhibit interesting biological activities. 4-Amino-3-methoxybenzaldehyde could be investigated for its potential medicinal properties, although further research would be required to determine its efficacy and safety [].
  • Material Science: Aromatic aldehydes can be used as precursors in the development of polymers and other functional materials. The combination of amine and methoxy groups in 4-Amino-3-methoxybenzaldehyde might offer unique properties for material design, but more studies are needed in this area [].

4-Amino-3-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₉NO₂. Its structure features a benzene ring substituted with an aldehyde group (CHO) at one position, an amino group (NH₂) at another, and a methoxy group (OCH₃) adjacent to the amino group. This arrangement creates a unique electronic environment due to the proximity of the electron-donating methoxy group and the electron-withdrawing amino group, which can influence its chemical reactivity and biological properties .

Typical of aldehydes and amines. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming imines or other derivatives.
  • Reduction: The aldehyde group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating methoxy and electron-withdrawing amino groups.

These reactions are significant for synthesizing more complex molecules in organic chemistry .

Research indicates that 4-Amino-3-methoxybenzaldehyde exhibits notable biological activities. It has been studied for:

  • Anticancer Properties: Some derivatives of this compound show selective activity against certain cancer cell lines, suggesting potential as a therapeutic agent .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects against cellular damage.

The biological mechanisms are still under investigation, but its structural features suggest it may interact with various biological targets .

Several synthesis methods for 4-Amino-3-methoxybenzaldehyde have been documented:

  • Nitration and Reduction: Starting from 3-methoxybenzoic acid, nitration followed by reduction can yield the amino compound.
  • Formylation of Amino Compounds: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or by using Vilsmeier-Haack reaction conditions.
  • Mukaiyama Aldol Reaction: This method employs a Mukaiyama aldol reaction to introduce the aldehyde functionality efficiently .

These methods allow for the synthesis of 4-Amino-3-methoxybenzaldehyde in varying yields and purities, depending on the specific conditions used.

4-Amino-3-methoxybenzaldehyde has several applications in different fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: This compound is utilized in various organic synthesis pathways to create more complex molecules.
  • Material Science: It may also find applications in developing new materials owing to its unique chemical properties.

These applications highlight its versatility within both industrial and research contexts .

Interaction studies involving 4-Amino-3-methoxybenzaldehyde focus on its binding affinity and reactivity with biological macromolecules. Preliminary studies suggest that it may interact with proteins and enzymes, potentially influencing their activity. Further research is needed to elucidate these interactions fully and determine their implications for drug design and development .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Amino-3-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity Index
3-Amino-4-methoxybenzaldehydeSimilar benzene ring with amino and methoxy groups0.89
Methyl 3-amino-4-methoxybenzoateEster derivative with similar functional groups0.86
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehydeDihydro derivative with additional cyclic structure0.77
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Hydroxyl group instead of amino group0.74

The uniqueness of 4-Amino-3-methoxybenzaldehyde lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds .

Reductive Amination of Precursor Aldehydes

Reductive amination represents one of the most versatile and widely employed methods for synthesizing 4-Amino-3-methoxybenzaldehyde. This approach involves the formation of an imine intermediate followed by its reduction to the corresponding amine [1] [2]. The process begins with the condensation of an appropriate aldehyde precursor with an amine source, typically under mild acidic conditions to facilitate imine formation.

The fundamental mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by elimination of water to form the imine linkage [2]. This intermediate is subsequently reduced using selective reducing agents such as sodium borohydride or sodium cyanoborohydride, which preferentially reduce the imine over unreacted aldehydes [2].

A particularly effective protocol involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide in ethanol under reflux conditions for 6 hours, followed by sodium borohydride reduction for 30 minutes [1]. This method achieves remarkable yields of 95% with selectivity exceeding 99% [1]. The high selectivity stems from the preferential formation of the desired secondary amine product while minimizing over-alkylation reactions that commonly plague direct alkylation approaches.

The choice of reducing agent significantly influences both yield and selectivity. Sodium cyanoborohydride operates under mild conditions and exhibits excellent chemoselectivity for imine reduction in the presence of aldehydes and ketones [2]. Alternative reducing agents include sodium triacetoxyborohydride and catalytic hydrogenation with palladium on carbon, each offering distinct advantages depending on the substrate structure and functional group tolerance requirements.

Solvent selection plays a crucial role in optimizing reductive amination outcomes. Polar protic solvents such as ethanol and methanol facilitate imine formation through their ability to stabilize ionic intermediates and provide protons for the condensation process [3]. The reaction proceeds most efficiently in solvents that can dissolve both organic and inorganic components while maintaining appropriate pH conditions for both imine formation and reduction steps.

Nitro Group Reduction Strategies

Nitro group reduction constitutes a fundamental transformation in the synthesis of 4-Amino-3-methoxybenzaldehyde from readily available nitro precursors. This approach leverages the accessibility of nitrobenzaldehyde derivatives and their subsequent conversion to amino analogs through various reduction methodologies [4] [5].

Classical metal-acid reduction systems remain among the most widely employed methods for nitro group conversion. Iron powder in acetic acid represents a particularly effective system, operating under mild conditions while achieving conversions of 70-85% with selectivities ranging from 85-95% [1] [5]. The mechanism involves sequential electron transfer from the metal surface to the nitro group, generating nitroso, hydroxylamine, and finally amine intermediates [5].

The reaction proceeds through a series of two-electron reduction steps, with the initial formation of nitroso intermediates being rate-determining in most cases [5]. Acetic acid serves dual roles as both solvent and proton source, facilitating the protonation steps required for each reduction stage. Temperature control between 60-80°C optimizes the balance between reaction rate and selectivity, preventing over-reduction or decomposition of sensitive functional groups.

Zinc-acetic acid reduction offers an alternative approach with distinct mechanistic features [1]. This system typically operates at similar temperatures (60°C) but may exhibit different chemoselectivity profiles depending on the substrate substitution pattern. The choice between iron and zinc systems often depends on the presence of other reducible functional groups and the desired reaction kinetics.

Flow chemistry applications have revolutionized nitro group reductions through the introduction of continuous processing methods [1]. The H-Cube Pro flow reactor system utilizing 10% palladium on carbon catalyst achieves quantitative conversions with 98% selectivity under optimized conditions of 50°C and 50 bar pressure [1]. This approach offers significant advantages including precise temperature and pressure control, enhanced safety through contained hydrogen handling, and the potential for continuous production.

The flow reactor methodology eliminates many of the limitations associated with batch processing, particularly those related to mass transfer limitations and temperature gradients [1]. The continuous nature of the process also enables real-time monitoring and adjustment of reaction parameters, leading to more consistent product quality and higher overall efficiency.

Catalytic Synthesis and Process Optimization

Catalytic approaches to 4-Amino-3-methoxybenzaldehyde synthesis offer enhanced efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric methods. Modern catalytic systems encompass both homogeneous and heterogeneous catalysts, each providing unique advantages for specific synthetic challenges [6] [7].

Palladium-catalyzed reductive carbonylation represents a sophisticated approach for constructing the aldehyde functionality directly from aryl halide precursors [8]. This methodology employs synthesis gas (carbon monoxide and hydrogen) as both the carbonyl source and reducing agent, achieving remarkable atom economy. Optimized conditions include CO/H₂ ratios of 1:3, temperatures of 120°C, pressures of 12 bar, and residence times of 45 minutes [8].

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by carbon monoxide insertion and subsequent hydrogenolysis to release the aldehyde product [8]. This process demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the aromatic ring. The continuous flow adaptation of this chemistry enables safe handling of synthesis gas while maintaining precise control over reaction stoichiometry and residence time.

Heterogeneous catalysts offer significant advantages for industrial applications due to their ease of separation and potential for reuse [7] [9]. Palladium-doped graphene oxide catalysts prepared through modified Hummer's method demonstrate exceptional performance in benzyl alcohol oxidation to benzaldehyde derivatives [7]. These catalysts achieve 89% conversion with 99% selectivity and maintain activity through five reuse cycles without significant deactivation [7].

The success of supported palladium catalysts stems from the unique electronic properties imparted by the graphene oxide support [7]. The oxygen-containing functional groups on the support surface facilitate palladium dispersion while providing anchoring sites that prevent sintering during reaction conditions. This leads to highly stable catalytic systems with exceptional selectivity for aldehyde formation over competing carboxylic acid production.

Metal oxide catalysts, particularly those based on iron-containing systems, offer cost-effective alternatives for specific transformations [9]. Nickel ferrite (NiFe₂O₄) nanoparticles synthesized through co-precipitation followed by hydrothermal aging demonstrate remarkable activity in benzyl alcohol oxidation [9]. These catalysts achieve 85% conversion with 100% selectivity using tert-butyl hydroperoxide as oxidant at 60°C [9].

The magnetic properties of ferrite catalysts enable facile separation using external magnetic fields, eliminating the need for filtration or centrifugation steps [9]. This characteristic significantly simplifies product isolation and catalyst recovery procedures, making these systems particularly attractive for industrial implementation.

Process optimization encompasses systematic evaluation of reaction parameters to maximize yield, selectivity, and productivity while minimizing waste generation and energy consumption [6] [10]. Temperature optimization typically involves balancing reaction rate enhancement against thermal decomposition risks, with optimal ranges generally falling between 50-120°C depending on the specific transformation.

Residence time optimization in flow systems requires careful consideration of reaction kinetics, mass transfer limitations, and equipment constraints [11]. Optimal residence times typically range from 0.5-6 hours, with shorter times favoring selectivity and longer times improving conversion [12]. The implementation of real-time monitoring systems enables dynamic adjustment of reaction parameters based on product quality measurements.

Green Chemistry Approaches

Solvent-Free Synthesis Techniques

Solvent-free organic synthesis has emerged as a cornerstone of green chemistry, offering substantial environmental and economic benefits through the elimination of volatile organic solvents [13] [14] [15]. These methodologies rely on direct interaction between reactants, often facilitated by alternative activation methods such as mechanochemical grinding, microwave irradiation, or thermal activation [14].

Mechanochemical activation through ball milling or grinding provides mechanical energy to overcome activation barriers and promote chemical transformations [14]. This approach proves particularly effective for condensation reactions involving benzaldehyde derivatives, where the physical mixing promotes intimate contact between reactants while eliminating solvent-related mass transfer limitations [14]. Ball milling techniques have successfully produced benzaldehyde derivatives through Knoevenagel condensation reactions, achieving high yields with minimal byproduct formation [14].

The absence of solvents in mechanochemical processes leads to enhanced reaction rates due to increased collision frequency between reactants [14]. Additionally, the elimination of dilution effects results in more efficient molecular interactions and improved atom economy. The scalability of mechanochemical methods makes them particularly attractive for industrial applications, where large-scale ball mills can process kilogram quantities of material [14].

Microwave-assisted solvent-free synthesis represents another powerful approach for accessing benzaldehyde derivatives [14] [15]. Microwave irradiation provides rapid and uniform heating through dielectric heating mechanisms, significantly accelerating reaction rates compared to conventional thermal methods [14]. The absence of solvents enhances microwave efficiency by eliminating competitive absorption by solvent molecules.

Supported reagent systems enable solvent-free transformations through the immobilization of reactive species on solid supports such as silica gel, alumina, or clay minerals [15]. These systems combine the advantages of heterogeneous catalysis with solvent-free conditions, facilitating easy product isolation and catalyst recovery [15]. Iron nitrate-clay (clayfen) and copper nitrate-clay (claycop) systems have demonstrated excellent performance in various organic transformations under microwave irradiation [15].

The development of one-pot solvent-free procedures minimizes waste generation while simplifying synthetic protocols [14]. These approaches integrate multiple synthetic steps into single reaction vessels, reducing material handling requirements and eliminating intermediate purification steps. The combination of solvent-free conditions with one-pot methodologies represents an optimal approach for sustainable chemical synthesis.

Biocatalytic Production Routes

Biocatalytic approaches to aromatic aldehyde synthesis leverage the remarkable selectivity and mild operating conditions characteristic of enzymatic transformations [16] [17]. These methods offer compelling advantages including operation under ambient conditions, exceptional regioselectivity and stereoselectivity, and the use of renewable feedstocks [17].

Enzyme-catalyzed oxidation of benzyl alcohol derivatives provides a direct route to corresponding aldehydes under mild aqueous conditions [16]. Alcohol dehydrogenases and alcohol oxidases demonstrate excellent activity toward substituted benzyl alcohols, achieving high conversions while maintaining functional group compatibility [16]. These transformations typically operate at pH values between 7-9 and temperatures of 25-37°C, conditions that preserve sensitive functional groups.

The implementation of biocatalytic cascades enables complex multi-step transformations from simple starting materials [16]. Sequential enzymatic reactions can construct the required substitution pattern while installing the aldehyde functionality in a single biotransformation process. This approach minimizes purification requirements between steps while maximizing overall process efficiency.

Metabolic engineering strategies have enabled the construction of microbial cell factories capable of producing aromatic aldehydes from renewable carbon sources [17]. These approaches involve the modification of central metabolic pathways to redirect carbon flux toward desired products while minimizing formation of competing metabolites [17]. The shikimate pathway serves as a key platform for aromatic compound biosynthesis, providing access to various substituted benzene derivatives.

Whole-cell biocatalysis offers significant advantages over isolated enzyme systems, including enhanced stability, elimination of costly enzyme purification steps, and the potential for cofactor regeneration [17]. Engineered microorganisms can be designed to express multiple enzymes required for complex synthetic pathways while providing the necessary cofactors and reducing equivalents.

The optimization of bioprocess conditions encompasses medium composition, pH control, temperature regulation, and oxygen supply [17]. These parameters significantly influence both enzyme activity and cell viability, requiring careful balance to achieve optimal productivity. Fed-batch and continuous culture strategies enable sustained production while maintaining optimal cell density and nutrient availability.

Industrial-Scale Production Challenges

Purification and Isolation Protocols

Industrial-scale purification of 4-Amino-3-methoxybenzaldehyde presents unique challenges related to product stability, impurity profiles, and economic constraints [18] [19]. The compound's sensitivity to oxidation requires careful handling procedures and the implementation of inert atmosphere processing to prevent degradation to benzoic acid derivatives [18].

Crystallization represents the most economically viable purification method for large-scale operations [18]. The selection of appropriate solvent systems balances solubility requirements with crystal quality and recovery efficiency. Ethanol-water mixtures provide optimal crystallization conditions, achieving purities of 85-95% with recoveries of 70-85% [18]. The crystallization process requires careful temperature control and seeding procedures to ensure consistent crystal morphology and size distribution.

Distillation protocols must account for the thermal sensitivity of amino-substituted benzaldehydes [18]. Vacuum distillation operating at reduced pressures (10-50 mmHg) enables purification at lower temperatures, minimizing thermal decomposition while achieving purities of 90-95% [18]. Temperature control between 178-180°C at atmospheric pressure provides optimal conditions for benzaldehyde collection while preventing decomposition of heat-sensitive impurities.

Liquid-liquid extraction procedures effectively remove ionic impurities and reaction byproducts [18]. The treatment with 5% sodium carbonate solution selectively extracts acidic impurities such as benzoic acid while leaving the neutral aldehyde product in the organic phase [18]. Sequential washing with water removes residual salts and polar impurities, achieving crude purities suitable for further processing.

Column chromatography, while less economical for large-scale operations, provides the highest purification levels with purities exceeding 95-99% [18]. Silica gel stationary phases with petroleum ether-ethyl acetate mobile phases (ratios of 6:1 to 8:2) offer optimal separation of closely related impurities. However, the high cost and waste generation associated with chromatographic purification limit its application to high-value products or analytical-grade materials.

The implementation of continuous purification processes offers significant advantages for industrial applications [10]. Reactive distillation systems combine reaction and separation operations in single units, reducing capital and operating costs while improving process efficiency [10]. These systems demonstrate particular effectiveness for aldehyde purification, where immediate separation prevents over-oxidation to carboxylic acids.

Yield Optimization and Byproduct Management

Yield optimization in industrial synthesis requires comprehensive understanding of reaction kinetics, thermodynamics, and mass transfer phenomena [19] [10]. The identification and quantification of byproduct formation pathways enables targeted interventions to maximize desired product selectivity while minimizing waste generation.

Byproduct formation in benzaldehyde synthesis primarily involves oxidation to carboxylic acids, aldol condensation reactions, and reduction to corresponding alcohols [19] [10]. The prevention of over-oxidation requires careful control of oxidant stoichiometry and reaction time, with real-time monitoring systems providing feedback for process adjustment. The presence of small amounts of unreacted alcohol precursors can inhibit further oxidation of aldehyde products [7].

Temperature optimization balances reaction rate enhancement against selectivity deterioration [19]. Higher temperatures accelerate desired transformations but also promote competing side reactions leading to byproduct formation. The implementation of temperature profiling throughout reactor systems enables optimization of local reaction conditions while maintaining overall process efficiency.

Catalyst design strategies focus on enhancing selectivity toward desired products while suppressing competing pathways [10]. The modification of catalyst surface properties through support selection and promoter addition influences product distribution. Supported metal catalysts with controlled particle size distributions demonstrate enhanced selectivity compared to bulk metal systems [7] [9].

Process intensification techniques including microreactor systems and flow chemistry offer superior control over reaction parameters compared to traditional batch processes [11] [20]. These systems enable precise temperature and residence time control while providing enhanced mass and heat transfer rates. The reduced thermal mass of microreactor systems facilitates rapid temperature changes and improved process safety.

Waste minimization strategies encompass both process optimization and waste valorization approaches [19]. The recycling of unreacted starting materials reduces raw material consumption while decreasing waste generation. Solvent recovery systems capture and purify process solvents for reuse, significantly reducing operating costs and environmental impact.

The implementation of in-line analytical monitoring enables real-time process optimization and quality control [10]. Spectroscopic techniques including near-infrared and Raman spectroscopy provide non-invasive monitoring of reaction progress and product quality. These systems enable rapid response to process deviations while maintaining consistent product specifications.

4-Amino-3-methoxybenzaldehyde exhibits moderate thermal stability characteristics typical of aromatic amino aldehydes. The compound's thermodynamic profile reflects the combined influence of its amino, methoxy, and aldehyde functional groups [2]. Based on comparative analysis with structurally related compounds, the thermal decomposition temperature is expected to occur above 200°C under inert atmospheric conditions [2] [3].

The thermal decomposition mechanism of 4-Amino-3-methoxybenzaldehyde likely proceeds through a multi-step process. Initial degradation is anticipated to involve oxidation of the amino group, followed by decomposition of the methoxy substituent and aldehyde functionality [2] [3]. Related cobalt complexes synthesized from amino-methoxybenzaldehyde derivatives demonstrate activation energies in the range of 12-16 kcal/mol for thermal decomposition processes [2].

Thermogravimetric analysis studies on similar amino-substituted benzaldehyde compounds indicate that decomposition typically occurs in distinct stages [2] [4]. The first stage involves loss of volatile components and water molecules, followed by degradation of less stable functional groups around 200-250°C, and finally decomposition of the aromatic core structure at higher temperatures [2] [5].

The kinetic parameters for thermal decomposition, including activation energy and frequency factors, have not been experimentally determined for 4-Amino-3-methoxybenzaldehyde specifically. However, related amino-aromatic compounds exhibit activation energies ranging from 40-80 kcal/mol for complete thermal degradation [3] [6].

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 4-Amino-3-methoxybenzaldehyde are significantly influenced by its polar functional groups and aromatic backbone structure [7] [8]. The compound demonstrates enhanced solubility in polar aprotic solvents compared to non-polar systems due to the presence of the amino group and methoxy substituent [9] [8].

In aqueous media, 4-Amino-3-methoxybenzaldehyde exhibits limited solubility under neutral conditions. The amino group contributes to increased polarity, facilitating hydrogen bonding interactions with water molecules [8]. Under acidic conditions, protonation of the amino group substantially enhances aqueous solubility through formation of the corresponding ammonium salt [8] [10].

Organic solvent compatibility demonstrates excellent solubility in dimethyl sulfoxide and dimethylformamide, which serve as preferred solvents for analytical characterization and synthetic applications [11] [9]. Moderate solubility is observed in lower alcohols such as methanol and ethanol, making these solvents suitable for recrystallization and purification procedures [7] [12].

The compound shows good solubility in ethyl acetate, which is commonly employed for extraction procedures during synthetic workflows [7] [13]. Chloroform solubility enables compatibility with non-polar organic synthesis conditions, while hexane demonstrates poor solubility as expected for polar aromatic compounds [14] [8].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 4-Amino-3-methoxybenzaldehyde are primarily governed by the amino group's basicity, with the methoxy and aldehyde substituents providing electronic modulation effects [15] [16]. Direct experimental pKa determination for this specific compound has not been reported in the literature, necessitating estimation based on structural analogs and computational predictions [15] [17].

Related amino-substituted aromatic compounds demonstrate pKa values typically ranging from 5.96 to 7.97, depending on the specific substitution pattern and electronic effects [16]. The methoxy group at the 3-position provides electron-donating effects that enhance the basicity of the amino group, while the aldehyde functionality exerts electron-withdrawing influence [15] [17].

Potentiometric titration studies on structurally similar compounds using tetrabutylammonium hydroxide in non-aqueous solvents reveal solvent-dependent pKa variations [15]. The apparent acidity order follows the sequence: acetone > dimethylformamide > isopropyl alcohol > tert-butyl alcohol, reflecting the influence of solvent dielectric properties on ionization behavior [15].

The Henderson-Hasselbalch equation calculations for related amino-aromatic aldehydes suggest that 4-Amino-3-methoxybenzaldehyde would exhibit significant ionization in acidic gastric conditions, promoting solubility and potential bioavailability [16]. The compound's ionization characteristics indicate predominantly unionized species at physiological pH values [16] [17].

Redox Properties and Electrochemical Behavior

The redox characteristics of 4-Amino-3-methoxybenzaldehyde are influenced by the electron-donating amino and methoxy groups combined with the electron-accepting aldehyde functionality [18] [19]. Electrochemical studies on related methoxybenzaldehyde derivatives demonstrate reversible redox processes associated with the aromatic system [19] [20].

The amino group serves as the primary electron-donating center, capable of undergoing oxidation to form radical cation intermediates [18] [21]. The methoxy substituent provides additional electron density to the aromatic ring, lowering the oxidation potential compared to unsubstituted analogs [19] [20].

Voltammetric investigations on vanillin (4-hydroxy-3-methoxybenzaldehyde) and related compounds reveal characteristic oxidation peaks associated with phenolic and aldehyde functionalities [19] [20]. For 4-Amino-3-methoxybenzaldehyde, the amino group is expected to exhibit the most accessible oxidation process, occurring at relatively mild potentials [18] [21].

Computational studies on substituted benzaldehyde derivatives suggest that the aldehyde carbonyl group can undergo reduction processes, particularly under acidic conditions [21] [17]. The electrochemical window for 4-Amino-3-methoxybenzaldehyde is anticipated to span approximately 2.5-3.0 V, encompassing both oxidative and reductive processes [18] [19].

Phase Transition Analysis

Melting Point Determination

Experimental melting point data for 4-Amino-3-methoxybenzaldehyde has not been reported in the accessible literature, representing a significant gap in the compound's physical characterization [22] [23]. Comparative analysis with structurally related compounds provides insight into expected thermal transition behavior [22] [24].

The closely related 4-amino-3-methoxybenzoic acid exhibits a melting point of 186-188°C, indicating substantial thermal stability for amino-methoxy substituted aromatic compounds [24] [22]. However, the aldehyde functionality in 4-Amino-3-methoxybenzaldehyde is expected to lower the melting point compared to the corresponding carboxylic acid derivative [22] [23].

Vanillin (4-hydroxy-3-methoxybenzaldehyde), which differs only in the substitution of the amino group with a hydroxyl group, demonstrates a melting point of 81-83°C [25]. This comparison suggests that the amino substitution in 4-Amino-3-methoxybenzaldehyde would likely result in a higher melting point due to increased intermolecular hydrogen bonding capacity [22] [23].

Based on structural comparisons and functional group contributions, the melting point of 4-Amino-3-methoxybenzaldehyde is estimated to fall within the range of 100-140°C [22] [23]. Experimental determination using differential scanning calorimetry would provide definitive characterization of this important physical property [26] [5].

Sublimation Characteristics

Sublimation behavior of 4-Amino-3-methoxybenzaldehyde follows patterns typical of aromatic aldehyde compounds, with the process expected to occur under reduced pressure conditions [26] [27]. The molecular structure and intermolecular interactions significantly influence the sublimation enthalpy and temperature requirements [26] [28].

Related methoxy-substituted benzaldehyde derivatives demonstrate sublimation enthalpies ranging from 70-90 kJ/mol, depending on the specific substitution pattern and crystal packing arrangement [26] [27]. The amino group in 4-Amino-3-methoxybenzaldehyde introduces additional hydrogen bonding interactions that are expected to increase the sublimation enthalpy compared to simple methoxybenzaldehyde analogs [26] [27].

Vapor pressure measurements on structurally similar compounds indicate low volatility at ambient temperatures, with significant vapor pressure development occurring only above 150°C [27] [25]. The sublimation temperature for 4-Amino-3-methoxybenzaldehyde is anticipated to range between 100-200°C under vacuum conditions (1-10 mmHg) [26] [27].

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4-Amino-3-methoxybenzaldehyde

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Last modified: 08-16-2023

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